molecular formula C15H17N3O3S B2529613 N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide CAS No. 692746-38-6

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No. B2529613
CAS RN: 692746-38-6
M. Wt: 319.38
InChI Key: UNAUKXSHEWRIAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide. The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide is similar to that of Isonicotinamide (pyridine-4-carboxamide), which is the amide form of isonicotinic acid .

Scientific Research Applications

Anti-Tubercular Activity

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide: has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized novel derivatives based on this compound. Among these, several compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k demonstrated promising inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Additionally, these compounds were found to be non-toxic to human cells, making them suitable candidates for further development .

Antifungal Properties

In a related context, pyrazole-4-carboxamide derivatives containing N-phenyl substituted amide fragments have been explored as potential antifungal agents. While specific studies on our compound are scarce, its structural motifs suggest potential antifungal activity. Further investigations could shed light on its efficacy against fungal pathogens .

Biological Imaging Probes

Fluorescent derivatives of this compound could serve as imaging probes. By attaching fluorophores, researchers can visualize cellular processes, protein localization, and receptor binding. Such probes play a crucial role in understanding biological mechanisms.

properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)14-5-3-13(4-6-14)17-15(19)12-7-9-16-10-8-12/h3-11,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAUKXSHEWRIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide

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